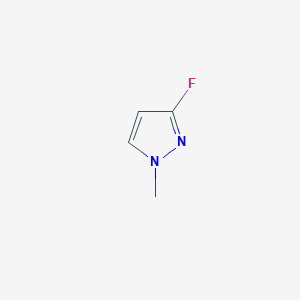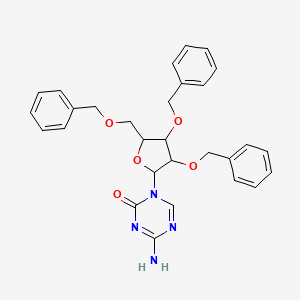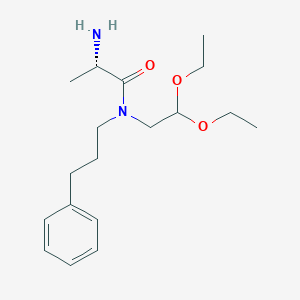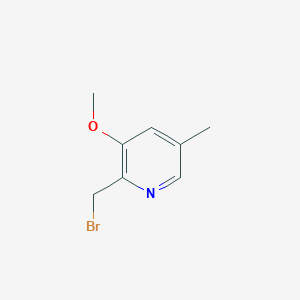
3-Fluoro-1-methyl-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methyl-pyrazole is a fluorinated pyrazole derivative, which belongs to the class of heterocyclic compounds Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-pyrazole can be achieved through several methods. One common approach involves the cyclization of hydrazones with fluorinated building blocks. For instance, the condensation of perfluoro-2-methyl-2-pentene with hydrazones in basic media (such as sodium carbonate or triethylamine) leads to the formation of 3-fluoropyrazole derivatives . Another method includes the halogen exchange reaction, where bromine-fluorine exchange in 3-bromopyrazoline is performed using silver fluoride as both the fluorine source and oxidation reagent .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields . Additionally, a more benign oxidation protocol involves heating pyrazolines in dimethyl sulfoxide under oxygen .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azodicarboxylates to form functionalized pyrazoles.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Silver Fluoride: Used in halogen exchange reactions to introduce fluorine atoms.
Bromine: Employed in the oxidation of pyrazoline intermediates to form pyrazoles.
Dimethyl Sulfoxide (DMSO): Used as a solvent in oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methyl-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of pharmaceuticals with potential antibacterial, antifungal, and anti-inflammatory properties.
Agrochemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The unique properties of fluorinated pyrazoles make them suitable for use in advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrazole: Similar in structure but lacks the methyl group at the 1-position.
1-Methyl-3-trifluoromethyl-pyrazole: Contains a trifluoromethyl group instead of a single fluorine atom.
3,5-Difluoropyrazole: Has an additional fluorine atom at the 5-position.
Uniqueness
3-Fluoro-1-methyl-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C4H5FN2 |
|---|---|
Molekulargewicht |
100.09 g/mol |
IUPAC-Name |
3-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 |
InChI-Schlüssel |
AYEPFBZMLHFDRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)



![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)







![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
